![molecular formula C7H6N4 B2469313 5-(1H-pyrazol-1-yl)pyrimidine CAS No. 934838-93-4](/img/structure/B2469313.png)
5-(1H-pyrazol-1-yl)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(1H-pyrazol-1-yl)pyrimidine is a heterocyclic compound that has gained significant attention in scientific research due to its unique properties. This compound is synthesized through different methods, and its mechanism of action, biochemical and physiological effects have been studied in detail.
Scientific Research Applications
Computational Studies and Molecular Simulations
- Antipromastigote Activity : Molecular simulations justify the potent in vitro antipromastigote activity of specific compounds, providing insights into their mode of action .
Deweshri Nandurkar, Kishor Danao, Vijayshri Rokde, Ruchi Shivhare, Ujwala Mahajan. “Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications.” Strategies for the Synthesis of Heterocycles and Their Applications, IntechOpen, 2022. DOI: 10.5772/intechopen.108764
Mechanism of Action
Target of Action
5-(1H-pyrazol-1-yl)pyrimidine is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms . Pyrazole derivatives are known for their diverse pharmacological effects . .
Mode of Action
Pyrazole derivatives are known to interact with various biological targets, leading to a wide range of pharmacological effects . For instance, some pyrazole derivatives have been found to inhibit protein kinases , which play crucial roles in signal transduction pathways within cells.
Biochemical Pathways
Pyrazole derivatives have been found to affect various biochemical pathways due to their broad range of pharmacological properties . For instance, some pyrazole derivatives have been found to inhibit enzymes involved in the synthesis of prostaglandins, thereby exerting anti-inflammatory effects .
Result of Action
Pyrazole derivatives are known to exert a wide range of biological effects, including antileishmanial and antimalarial activities .
properties
IUPAC Name |
5-pyrazol-1-ylpyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N4/c1-2-10-11(3-1)7-4-8-6-9-5-7/h1-6H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVBQUPDAGIPUBD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C2=CN=CN=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(1H-pyrazol-1-yl)pyrimidine |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.